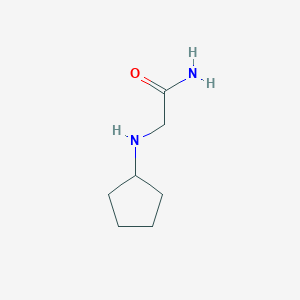

2-(Cyclopentylamino)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopentylamino)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-7(10)5-9-6-3-1-2-4-6/h6,9H,1-5H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBBPRCNRPLJRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nucleophilic Alkylation:a Standard Route Involves the Reaction of Cyclopentylamine with a 2 Haloacetamide, for Instance, 2 Chloroacetamide or 2 Bromoacetamide. the Mechanism for This Reaction is a Bimolecular Nucleophilic Substitution Sn2 .

Yield Optimization and Scalability Research for Laboratory Synthesis

Optimizing the yield and ensuring the scalability of a synthetic procedure are critical aspects of laboratory research. For this compound, research focuses on adjusting reaction parameters to maximize product formation and facilitate larger-scale preparations.

Key areas of optimization include:

Reagent Stoichiometry: The molar ratio of reactants is crucial. For instance, in reductive amination pathways, using a slight excess of the carbonyl substrate (1.1 equivalents) can drive the reaction to completion. thieme-connect.com In alkylation reactions, using an excess of the amine can help prevent polysubstitution and also act as the base. mnstate.edu

Solvent and Catalyst Selection: The choice of solvent can significantly impact reaction rates and yields. For example, in some reductive aminations, switching the solvent to DMF was found to increase the reaction rate significantly. thieme-connect.com Similarly, the choice of acid or base catalyst is critical; studies have shown that replacing acetic acid with TMSCl can suppress side reactions. thieme-connect.com

Reaction Time and Temperature: Optimization studies have demonstrated that adjusting reaction time and temperature can improve yields. A study on a related macrocycle synthesis showed that a shorter reaction time of 90 minutes resulted in a better yield than both longer and shorter durations. rsc.org Microwave synthesis, in particular, allows for precise control over temperature, leading to rapid optimization. acs.org

Concentration: The concentration of the reactants can also be a key variable. In one study, a more diluted system (0.06 M vs. 0.1 M) provided the best reaction conditions for forming a complex molecule containing the target compound's structural motif. rsc.org

When scaling up from milligram to gram quantities, factors such as heat transfer, mixing efficiency, and purification methods become more challenging. For instance, a reaction might be scaled to a gram level by carefully maintaining the optimized conditions found in smaller trials. acs.org Purification by column chromatography, common at the small scale, may be replaced by recrystallization or distillation for larger quantities to improve efficiency and yield. orgsyn.org

Table 2: Research Findings on Yield Optimization for Amide Synthesis

| Optimization Parameter | Condition Studied | Observation | Reference |

|---|---|---|---|

| Reaction Time | 60 min vs. 90 min | 90 minutes resulted in an improved yield (45%). | rsc.org |

| Reagent | Acetic Acid vs. TMSCl | TMSCl suppressed byproduct formation in reductive amination. | thieme-connect.com |

| Concentration | 0.1 M vs. 0.06 M | A more diluted system (0.06 M) gave the best results. | rsc.org |

| Technology | Conventional vs. Microwave | Microwave synthesis increased yield from 50% to 86%. | indianchemicalsociety.com |

This table summarizes findings from studies on related amide syntheses that illustrate general principles of optimization.

Byproduct Analysis and Impurity Profiling in Synthetic Research

Impurity profiling—the identification, quantification, and characterization of unwanted chemicals in a drug substance—is a critical process mandated by regulatory agencies to ensure product safety and efficacy. ajprd.combiomedres.us Impurities can originate from starting materials, intermediates, side reactions, or degradation of the final product. ajprd.com

In the synthesis of this compound, potential byproducts depend on the synthetic route.

From Alkylation: If the synthesis involves reacting cyclopentylamine with 2-chloroacetamide (B119443), a potential byproduct is the di-alkylated product, where a second molecule of 2-chloroacetamide reacts with the product. Using an excess of the amine can minimize this.

From Reductive Amination: If synthesized via the reductive amination of cyclopentanone (B42830) with aminoacetamide, potential side reactions include the formation of N-acetylated or N-ethylated byproducts, especially when using reagents like NaBH(OAc)3 where acetic acid is present. thieme-connect.com Research has shown that such byproducts can account for considerable consumption of the starting amine. thieme-connect.com

Starting Material Impurities: Impurities present in the starting materials, such as cyclopentylamine or 2-chloroacetamide, can carry through to the final product. clearsynth.com

Degradation Products: Amides can undergo hydrolysis back to a carboxylic acid and an amine under acidic or basic conditions, especially during workup or storage if conditions are not controlled. libretexts.org

Advanced analytical techniques are employed for the detection and characterization of these impurities. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantifying impurities, while hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for their identification and structural elucidation. clearsynth.comijprajournal.com Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for characterizing the structure of unknown impurities. ijprajournal.com

Table 3: Common Impurities in Amide Synthesis and Analytical Detection Methods

| Impurity Type | Potential Source | Common Analytical Technique |

|---|---|---|

| Organic Impurities | Starting materials, intermediates, side reactions, degradation products ajprd.com | HPLC, LC-MS, GC-MS, NMR ijprajournal.com |

| Inorganic Impurities | Reagents, catalysts, filter aids | Ion Chromatography, Atomic Absorption Spectroscopy |

| Residual Solvents | Manufacturing process | Gas Chromatography (GC) ajprd.com |

| Chiral Impurities | Use of chiral starting materials or reagents ajprd.com | Chiral HPLC, Chiral GC |

Synthetic Methodologies and Reaction Pathway Elucidation

Established Synthetic Routes to 2-(Cyclopentylamino)acetamide

The foundational methods for synthesizing this compound and related structures rely on well-documented, robust chemical transformations, primarily involving amination of activated acetamides and standard amide bond formation techniques.

A primary and direct route to this compound involves the nucleophilic substitution reaction between an amine and an acetamide (B32628) derivative bearing a leaving group at the alpha-position. The most common precursor for this method is 2-chloroacetamide (B119443).

The reaction pathway involves the direct alkylation of cyclopentylamine (B150401) with 2-chloroacetamide. In this process, the nitrogen atom of cyclopentylamine acts as a nucleophile, displacing the chloride ion from the 2-chloroacetamide backbone. This reaction is typically carried out in a suitable solvent, and often in the presence of a base to neutralize the hydrogen chloride formed as a byproduct. Patent literature demonstrates that similar syntheses of N-substituted aminoacetamides can be effectively performed in various solvents, including water, which is advantageous from an environmental and cost perspective. google.comepo.org For instance, the synthesis of 2-(methyl-benzylamino)acetamide is achieved by gradually adding 2-chloroacetamide to a suspension of N-methyl-benzylamine in water. google.com This established procedure provides a reliable template for the synthesis of the target compound.

The reaction conditions for the synthesis of analogous aminoacetamides, as described in patent literature, highlight the versatility of this approach. google.comepo.org

Table 1: Comparative Reaction Conditions for Amination of 2-Chloroacetamide Use the dropdown menu to select a solvent and see the corresponding reaction details.

An alternative to direct alkylation is the formation of the amide bond as the final key step. This strategy is central to peptide synthesis and is widely applicable to the formation of acetamides. This route would begin with (cyclopentylamino)acetic acid or its ester equivalent, which is then "coupled" with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt.

This process requires the activation of the carboxylic acid group using a coupling reagent to facilitate the formation of the amide bond. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. While this method may involve more steps for the synthesis of a simple molecule like this compound compared to direct alkylation, it is a highly versatile and controllable strategy, particularly for constructing more complex analogues. evitachem.com More recent advancements include photocatalytic C-N coupling, which can form amide bonds by activating C-H and N-H bonds directly under mild conditions, representing a modern evolution of coupling strategies. nih.gov

The feasibility and efficiency of the established synthetic routes are dependent on the availability and preparation of key precursors and intermediates.

For the amination route, the primary precursors are cyclopentylamine and 2-chloroacetamide . Both are readily available commercial chemicals. An important related intermediate is 2-chloro-N-cyclopentylacetamide , which would be used if the synthesis proceeded by reacting this intermediate with an amine. ontosight.aiepa.gov The synthesis of 2-chloro-N-cyclopentylacetamide itself is straightforward, typically achieved by the reaction of cyclopentylamine with chloroacetyl chloride. Research has characterized this intermediate as a white solid with a melting point of 78-80°C. researchgate.net

For the amide coupling strategy, the key precursor is (cyclopentylamino)acetic acid . This intermediate can be synthesized by the alkylation of glycine (B1666218) (or its ester) with a cyclopentyl halide or by the Strecker synthesis starting from cyclopentanone (B42830), cyanide, and ammonia, followed by hydrolysis.

Table 2: Key Precursors and Intermediates

| Compound Name | Molecular Formula | Role in Synthesis | Typical Synthesis Method | Reference |

|---|---|---|---|---|

| 2-Chloroacetamide | C₂H₄ClNO | Starting material (Alkylation route) | Reaction of chloroacetyl chloride with ammonia. | google.comepo.org |

| Cyclopentylamine | C₅H₁₁N | Starting material (Both routes) | Reduction of cyclopentanone oxime or reductive amination of cyclopentanone. | researchgate.net |

| 2-Chloro-N-cyclopentylacetamide | C₇H₁₂ClNO | Key intermediate | Reaction of cyclopentylamine with chloroacetyl chloride. | ontosight.airesearchgate.net |

| (Cyclopentylamino)acetic acid | C₇H₁₃NO₂ | Key precursor (Coupling route) | Alkylation of glycine with a cyclopentyl halide. | evitachem.com |

Novel and Optimized Synthetic Approaches

Recent advancements in chemical synthesis focus on improving sustainability, efficiency, and safety. These principles are being applied to the synthesis of acetamides, offering modern alternatives to classical methods.

Green chemistry seeks to minimize environmental impact through innovative chemical design. pjoes.com This approach encourages the use of renewable feedstocks, less hazardous solvents, and catalytic methods to improve atom economy. matanginicollege.ac.in

In the context of this compound synthesis, using water as a solvent for the amination reaction, as mentioned in patent literature, is a prime example of a green chemistry principle in practice. google.comepo.org Another significant advancement is the development of catalytic routes that utilize C1 feedstocks. For example, a novel process for synthesizing acetamides uses carbon dioxide, methanol, hydrogen, and an amine, catalyzed by a rhodium complex. rsc.org This method avoids the use of halogenated intermediates like 2-chloroacetamide, thereby reducing waste and toxicity. rsc.org Such a catalytic system could theoretically be adapted for the synthesis of this compound by using cyclopentylamine as the amine substrate.

Table 3: Green Chemistry Strategies for Acetamide Synthesis

| Strategy | Description | Example/Application | Reference |

|---|---|---|---|

| Use of Benign Solvents | Replacing hazardous organic solvents with environmentally friendly alternatives. | Performing the amination of 2-chloroacetamide in water instead of chlorinated solvents. | google.com |

| Catalytic Methods | Employing catalysts to enable reactions with higher atom economy and lower energy input. | Rhodium-catalyzed synthesis of acetamides from CO₂, methanol, H₂, and amines. | rsc.org |

| Use of Renewable Feedstocks | Starting from biologically derived materials instead of petroleum-based chemicals. | Adapting biocatalytic routes, such as those used for adipic acid from glucose, for amino acid precursors. | matanginicollege.ac.in |

| Solvent-Free Reactions | Conducting reactions without a solvent medium to reduce waste. | Microwave-assisted or solid-state reactions of cyclopentylamine and 2-chloroacetamide. | pjoes.com |

Flow chemistry, or continuous manufacturing, is a paradigm shift from traditional batch processing. sioc-journal.cn In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. This technology offers significant advantages, particularly for reactions that are highly exothermic or involve hazardous intermediates. mdpi.comeuropa.eu

The synthesis of this compound via the amination of 2-chloroacetamide is an exothermic reaction. In a large-scale batch reactor, dissipating the heat generated can be challenging, potentially leading to hot spots and runaway reactions. europa.eu A flow reactor, with its high surface-area-to-volume ratio, allows for superior temperature control, enhancing both safety and product selectivity. europa.eu Furthermore, flow chemistry enables the seamless integration of multiple reaction and purification steps, leading to a more efficient and automated manufacturing process. mdpi.com While specific literature on the flow synthesis of this compound is not available, the principles have been widely applied to the synthesis of other active pharmaceutical ingredients and fine chemicals, demonstrating its high potential for this application. sioc-journal.cnnih.gov

Table 4: Conceptual Comparison of Batch vs. Continuous Flow Synthesis for the Amination of Cyclopentylamine

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Heat Transfer | Limited by vessel surface area; risk of hot spots. | Excellent due to high surface-area-to-volume ratio; precise temperature control. | europa.eu |

| Safety | Higher risk with exothermic reactions and hazardous reagents due to large volumes. | Inherently safer due to small reactor volumes and better control over reaction parameters. | mdpi.comeuropa.eu |

| Scalability | Scaling up can be complex and may require process redesign ("scale-up issues"). | Scalability is achieved by running the process for a longer duration ("scale-out"). | sioc-journal.cn |

| Process Control | Parameters like temperature and mixing can be non-uniform. | Precise control over residence time, temperature, and stoichiometry. | mdpi.com |

| Integration | Requires isolation of intermediates between steps. | Allows for easy coupling of multiple reaction and purification steps into a single continuous process. | mdpi.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to significant reductions in reaction times, increased yields, and enhanced purity compared to conventional heating methods. irjmets.comindianchemicalsociety.com The synthesis of acetamide derivatives, including this compound, can be expedited using microwave irradiation, which facilitates rapid and uniform heating of the reaction mixture. irjmets.com This technology is considered an environmentally friendly or "green" chemistry approach due to its energy efficiency and potential to reduce solvent usage. mdpi.comjchps.com

The general procedure for the microwave-assisted synthesis of an N-substituted acetamide involves the reaction of an amine with a suitable acetylating agent in a sealed vessel placed within a microwave reactor. For this compound, a common pathway would be the reaction of cyclopentylamine with a 2-haloacetamide, such as 2-chloroacetamide, in the presence of a base. The microwave irradiation accelerates the nucleophilic substitution reaction. Key parameters that are controlled in this process include the microwave power, temperature, pressure, and reaction time. Optimization of these parameters is crucial for maximizing yield and minimizing byproduct formation. jchps.com

Studies comparing conventional and microwave methods for amide synthesis have consistently shown the superiority of the latter. For instance, reactions that might take several hours to complete using traditional reflux heating can often be concluded in a matter of minutes under microwave irradiation, with yields improving by a significant margin. indianchemicalsociety.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Yield | Moderate to Good | Good to Excellent indianchemicalsociety.com |

| Energy Consumption | High | Low |

| Heating | Surface heating, non-uniform | Internal, uniform heating irjmets.com |

| Selectivity | May be lower | Often enhanced indianchemicalsociety.com |

This table presents a generalized comparison based on literature findings for amide synthesis. irjmets.comindianchemicalsociety.com

Reaction Mechanisms and Kinetic Studies of Formation

The formation of this compound typically proceeds via a nucleophilic acyl substitution or a nucleophilic alkylation mechanism. The specific mechanism is dependent on the chosen starting materials.

Chemical Reactivity and Mechanistic Chemistry

Fundamental Reaction Pathways of the Acetamide (B32628) Moiety

The acetamide portion of the molecule is central to many of its characteristic reactions, particularly hydrolysis and substitution, which are fundamental to its stability and potential transformations.

Hydrolysis and Amide Cleavage Mechanisms

Amide hydrolysis, the cleavage of the C-N bond, is a critical reaction that can proceed under both acidic and basic conditions, typically requiring heat. dalalinstitute.comucalgary.ca The stability of the amide bond means these reactions are generally slow, but they are fundamental to the degradation and metabolism of amide-containing compounds. dalalinstitute.comlibretexts.orgacs.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid like sulfuric acid and heat, the amide undergoes hydrolysis to yield a carboxylic acid and an amine. ucalgary.ca The mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. ucalgary.capatsnap.com This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. ucalgary.ca Subsequent proton transfer to the amino group makes it a better leaving group (a neutral amine), which is then expelled upon reformation of the carbonyl double bond. ucalgary.ca A final deprotonation step yields the carboxylic acid and a protonated amine. ucalgary.calibretexts.org Studies on N-substituted acetamides in aqueous sulfuric acid have revealed several possible mechanisms, including A-2 hydrolysis (with N-acyl fission) and A-1 hydrolysis (with N-alkyl fission), depending on the substrate and acid concentration. cdnsciencepub.com

Base-Promoted Hydrolysis: Under basic conditions, such as heating with sodium hydroxide (B78521), a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. libretexts.orgchemistrysteps.com This forms a tetrahedral intermediate from which the amide ion (in this case, cyclopentylamide anion) is expelled as the leaving group. libretexts.org This step is generally unfavorable because the amide ion is a very strong base and thus a poor leaving group. dalalinstitute.comchemistrysteps.com The reaction is driven to completion by the irreversible acid-base reaction between the newly formed carboxylic acid and the strongly basic amine anion. chemistrysteps.com Due to the poor leaving group ability, base-promoted hydrolysis is often more difficult than acid-catalyzed hydrolysis. dalalinstitute.com

The rate of hydrolysis can be influenced by the structure of the amide. For instance, the size of the substituent on the carbonyl carbon can affect the hydrolysis rate constant. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions

The acetamide moiety can participate in substitution reactions, acting as either a nucleophile or an electrophile.

Nucleophilic Reactions: The nitrogen atom of the acetamide can act as a nucleophile, although its nucleophilicity is reduced due to the resonance with the adjacent carbonyl group. askfilo.com However, N-substituted acetamides can be synthesized via nucleophilic substitution, for example, by reacting a secondary amine like cyclopentylamine (B150401) with an activated carboxylic acid derivative. researchgate.net In the context of 2-(Cyclopentylamino)acetamide, further substitution on the amide nitrogen is less common but conceivable under specific conditions.

More significantly, related compounds like 2-chloroacetamides are highly reactive towards nucleophiles, where the chlorine atom is readily displaced by various nucleophilic agents, including amines, thiols, and alcohols. researchgate.netresearchgate.netsemanticscholar.org This highlights the potential for the carbon alpha to the carbonyl group to be a site of nucleophilic attack if appropriately functionalized.

Electrophilic Reactions: The carbonyl oxygen of the acetamide is a site for electrophilic attack, most notably protonation under acidic conditions, which is the initial step in acid-catalyzed hydrolysis. ucalgary.capatsnap.com While direct electrophilic substitution on the acetamide group itself is not a common pathway, the electronic nature of the acetamido group can influence electrophilic substitution on other parts of a larger molecule if present, such as an aromatic ring. solubilityofthings.comvedantu.com

Reactivity of the Cyclopentylamino Group

The secondary amine and the cyclopentane (B165970) ring of the cyclopentylamino moiety introduce additional dimensions to the molecule's reactivity, offering avenues for derivatization and structural modification.

Amine Reactivity and Derivatization Potential

The secondary amine in the cyclopentylamino group is a key site for chemical modification. Secondary amines are nucleophilic and can react with a variety of electrophiles. This reactivity allows for the synthesis of a wide range of derivatives.

Common derivatization reactions include:

Alkylation and Acylation: The amine can undergo nucleophilic substitution with alkyl halides or acylation with acyl chlorides or anhydrides to form tertiary amines or more complex amides, respectively. ncats.ioaablocks.com

Reaction with Carbonyls: It can react with aldehydes and ketones to form enamines or undergo reductive amination to produce tertiary amines.

Formation of Sulfonamides: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in medicinal chemistry. ontosight.ai

The derivatization of the cyclopentylamine moiety is a strategy used in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can influence its biological activity and pharmacokinetic profile. aablocks.combohrium.comnih.gov

Cyclopentane Ring Modifications and Transformations

The cyclopentane ring, while generally stable, can undergo specific chemical transformations. In the context of drug discovery and medicinal chemistry, the cyclopentane scaffold is considered a valuable and privileged core structure. researchgate.net Its three-dimensional nature can be exploited to orient substituents in specific spatial arrangements.

Key transformations involving the cyclopentane ring include:

C-H Functionalization/Activation: This advanced strategy allows for the direct conversion of C-H bonds on the ring into new functional groups (e.g., C-C, C-O, or C-N bonds). nih.gov Palladium-catalyzed methods, for instance, have been developed for the site- and diastereoselective γ-arylation of cycloalkane carboxylic acids. nih.gov Iron-catalyzed carbene transfer reactions can also lead to the formation of new cyclopentane ring systems through intramolecular C-H insertion. mdpi.com Rhodium catalysts have been shown to effect C-H and C-C bond activation in cyclopentane derivatives. researchgate.net Such modifications can drastically alter the biological properties of the parent molecule. nih.gov

Ring-Opening and Rearrangements: Under certain conditions, such as with transition metal catalysis, the cyclopentane ring can undergo cleavage or rearrangement reactions. researchgate.net

Introduction of Unsaturation: Dehydrogenation reactions can introduce double bonds into the cyclopentane ring, leading to cyclopentene (B43876) derivatives. These can then serve as handles for further functionalization. google.com

These modifications are crucial in medicinal chemistry for optimizing lead compounds, for example, by using the cyclopentane ring as a bioisostere for other groups like phenyl rings to improve metabolic stability or solubility. pressbooks.pub

Catalysis in Reactions Involving this compound

Catalysis plays a pivotal role in mediating the reactions of N-substituted acetamides, enabling transformations under milder conditions and with greater selectivity.

Acid and Base Catalysis: As detailed in section 4.1.1, both acids and bases are crucial catalysts for the hydrolysis of the amide bond. Strong mineral acids or Lewis acids are typically used for acid-catalyzed hydrolysis. nist.govetsu.edu Similarly, strong bases like sodium or potassium hydroxide are used in base-promoted hydrolysis, where they act as a reagent rather than a true catalyst since they are consumed in the reaction. libretexts.orgchemistrysteps.cometsu.edu

Metal Catalysis: Transition metals are widely employed to catalyze a variety of reactions involving amides.

Palladium: Palladium catalysts are effective for C-N and C-O bond formation in cross-coupling reactions involving N-substituted amides and other molecules like phenols or amines. beilstein-journals.org They are also used in C-H activation and cyclization reactions. divyarasayan.org

Nickel: Nickel catalysts have been developed for the conversion of amides to other functional groups, such as esters and carboxylic acids, via C-N bond activation. nih.govchinesechemsoc.org

Iron: Inexpensive and abundant iron catalysts have been shown to catalyze the synthesis of N-substituted amides from nitriles and amines. researchgate.net

Copper: Copper-based systems can be used for amidation reactions. researchgate.net

Rhodium: Rhodium catalysts are known to activate C-H and C-C bonds in cyclopentane systems. researchgate.net

Enzymatic Catalysis: Enzymes, particularly proteases and amidases, are highly efficient and selective catalysts for amide bond cleavage under mild, physiological conditions. libretexts.orgnih.gov While specific enzymatic reactions for this compound are not detailed, the general principles of enzymatic hydrolysis are well-established. nih.gov For example, serine proteases cleave amide bonds through a mechanism that may involve a concerted S_N2-like reaction or a stepwise pathway with a tetrahedral intermediate. nih.gov Enzymes can also be used for the synthesis of N-substituted amides. researchgate.net

Regioselectivity and Stereoselectivity in Chemical Transformations

The chemical behavior of this compound in reactions is governed by the two primary functional groups present: the secondary amine and the primary amide. The reactivity of these sites allows for various chemical transformations. However, specific studies detailing the regioselectivity and stereoselectivity of this particular compound are not extensively available in publicly accessible scientific literature. Therefore, the following discussion is based on established principles of organic chemistry concerning similar structures.

Regioselectivity

Regioselectivity refers to the preference for a chemical reaction to occur at one specific site over another. In this compound, the nucleophilic nitrogen of the secondary amine and the electrophilic carbonyl carbon of the amide are the most likely centers for reactivity.

N-Alkylation and N-Acylation: The secondary amine is a nucleophilic center and can readily undergo alkylation or acylation reactions. In the presence of an electrophile, such as an alkyl halide or an acyl chloride, the reaction is expected to be highly regioselective for the nitrogen atom of the cyclopentylamino group over the amide nitrogen. This is because the lone pair of electrons on the secondary amine nitrogen is more available for nucleophilic attack compared to the amide nitrogen, where the lone pair is delocalized through resonance with the adjacent carbonyl group, rendering it less basic and nucleophilic. copernicus.org

Reactions at the Amide Group: The amide group itself can participate in reactions, most notably hydrolysis, which involves the nucleophilic attack at the carbonyl carbon. Under acidic or basic conditions, the amide bond can be cleaved. nih.gov In reactions involving a nucleophilic attack on the carbonyl carbon, this site would be the exclusive region of reaction for that functional group.

Stereoselectivity

Stereoselectivity is the preferential formation of one stereoisomer over another. Since this compound is an achiral molecule, discussions of stereoselectivity would primarily arise from reactions that introduce a new chiral center.

In the absence of a chiral catalyst or a chiral reactant, any reaction that creates a new stereocenter from this achiral starting material would be expected to produce a racemic mixture of enantiomers. For instance, if a reaction were to introduce a substituent at the α-carbon to the carbonyl group, and this resulted in a new stereocenter, an equal amount of both (R) and (S) enantiomers would be formed.

To achieve stereoselectivity, a chiral auxiliary or a stereoselective catalyst would be necessary. For example, in a hypothetical stereoselective synthesis aiming to produce a specific enantiomer of a derivative of this compound, a chiral reagent would be required to influence the stereochemical outcome of the reaction.

Stability Studies under Various Chemical Conditions

The stability of a chemical compound under different environmental conditions is a critical aspect of its chemical profile. For this compound, stability is influenced by factors such as pH, temperature, and light.

pH Stability

The stability of this compound is expected to be significantly dependent on pH. nih.gov As is characteristic of amides, the compound is susceptible to hydrolysis under both acidic and basic conditions. psu.eduresearchgate.net

Acidic Conditions: In the presence of a strong acid and heat, the amide linkage can undergo hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding cyclopentylamine and acetamide. nih.gov

Basic Conditions: Under basic conditions, the amide can be hydrolyzed via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis but is also a common degradation pathway for amides. The products of basic hydrolysis would be cyclopentylamine and the salt of acetic acid. nih.gov

Temperature Stability

The thermal stability of this compound is a key consideration. Generally, amides are relatively stable compounds. However, at elevated temperatures, decomposition can occur. nih.gov The specific decomposition temperature and the nature of the decomposition products for this compound have not been detailed in the available literature. For a related compound, acetamide, dehydration to acetonitrile (B52724) is a known thermal decomposition pathway at high temperatures. usd.ac.id It is plausible that this compound could undergo similar or other complex thermal degradation processes.

Light Stability

Photostability testing is crucial for compounds that may be exposed to light during storage or use. The International Council for Harmonisation (ICH) provides guidelines for photostability testing, which typically involve exposure to a combination of cool white fluorescent and near-ultraviolet lamps. nih.gov There are no specific public studies on the photostability of this compound. The presence of chromophores (light-absorbing groups) in a molecule can make it susceptible to photodegradation. In this compound, the amide carbonyl group can absorb UV radiation, which could potentially lead to degradation, although amides are generally considered to be relatively photostable in the absence of other photosensitizing groups.

Summary of Stability Data

| Condition | Stability Profile | Research Findings |

| pH | Susceptible to hydrolysis under acidic and basic conditions. | Generally stable under neutral conditions, but may decompose at extreme pH levels. nih.gov Specific kinetic data for hydrolysis is not available. |

| Temperature | Likely stable at ambient temperatures, but may decompose at high temperatures. | General information suggests potential for thermal decomposition, but specific decomposition temperatures and products are not documented. nih.gov |

| Light | No specific data available; expected to be relatively stable in the absence of strong UV-absorbing moieties. | Photostability has not been specifically reported in the reviewed literature. |

Derivatives and Analogues: Design, Synthesis, and Structural Modifications

Design Principles for Structural Analogues

Substituent Effects on Core Scaffold Properties

The introduction of various substituents to the 2-(Cyclopentylamino)acetamide core can profoundly alter its electronic, steric, and lipophilic properties. For instance, the nature of substituents on an aromatic ring, if incorporated into the scaffold, can modulate the acidity of the N-H proton of the amide through inductive and resonance effects. Electron-withdrawing groups would be expected to increase the acidity, while electron-donating groups would decrease it.

The flexibility and polarity of the molecule can be fine-tuned by introducing sp3-hybridized methylene (B1212753) groups within substituents. mdpi.com This can impact the compound's solubility and its ability to form intermolecular interactions. The strategic placement of functional groups can also introduce new hydrogen bond donors or acceptors, further modifying the compound's interaction profile.

Bioisosteric Replacements and Their Chemical Impact

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful tool in medicinal chemistry and analogue design. ijpsr.inforesearchgate.net This strategy can be employed to enhance physicochemical properties, improve metabolic stability, and explore novel chemical space. ijpsr.inforesearchgate.net

For the this compound scaffold, the central amide bond is a key target for bioisosteric replacement. The amide group can be susceptible to hydrolysis, and its replacement can lead to analogues with improved stability. Common bioisosteres for the amide group include:

Heterocyclic Rings: Triazoles, oxadiazoles, imidazoles, and oxazoles can mimic the hydrogen bonding pattern of the amide bond while often conferring greater metabolic stability. ijpsr.info For example, a 1,2,4-triazole (B32235) ring can serve as a metabolically stable replacement for a tertiary amide. ijpsr.info

Retro-amides: Reversing the amide bond (retroisosterism) can sometimes maintain or even improve biological activity while altering the molecule's hydrogen bonding capabilities and metabolic profile. ijpsr.info

Other Functional Groups: Urea, thiourea, carbamates, and sulfonamides are also considered bioisosteres of the amide group, each offering a different set of electronic and hydrogen bonding properties. orgsyn.org

The choice of a bioisostere is highly context-dependent, and a substitution that is beneficial in one context may be detrimental in another. ijpsr.info

Synthesis of Diverse this compound Derivatives

The synthesis of a diverse library of this compound derivatives can be achieved through various synthetic transformations targeting the nitrogen atom, the acetamide (B32628) methylene bridge, and the cyclopentyl ring.

N-Alkylation and N-Acylation Strategies

The secondary amine of the amide group in this compound is a prime site for derivatization through N-alkylation and N-acylation.

N-Alkylation: The introduction of an alkyl group on the amide nitrogen can be achieved under various conditions. A common method involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the amide, followed by reaction with an alkyl halide. nist.gov Phase-transfer catalysis (PTC) under solvent-free microwave conditions has also been shown to be an effective method for the N-alkylation of amides. researchgate.net

N-Acylation: The N-acylation of amides can be accomplished by reacting the parent compound with an acylating agent. A general procedure involves the use of a carboxylic acid in a process that can be catalyzed or proceed without a catalyst under certain conditions. ebi.ac.uk For example, reacting an amine with a carboxylic acid like acetic acid can yield the N-acetylated product. ebi.ac.uk

Below is an illustrative table of potential N-alkylation and N-acylation reactions.

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | 1. NaH, THF2. Alkyl halide (e.g., CH₃I) | N-Methyl-2-(cyclopentylamino)acetamide |

| N-Acylation | Acetic anhydride, Pyridine | N-Acetyl-2-(cyclopentylamino)acetamide |

This table is for illustrative purposes and the specific conditions may need to be optimized.

Modifications at the Acetamide Methylene Bridge

The methylene bridge of the acetamide moiety offers another site for structural modification. Introduction of substituents at this position can significantly impact the molecule's conformation and properties.

One approach to achieving this is through the use of substituted starting materials. For example, instead of using a derivative of acetic acid, a substituted acetic acid derivative could be employed in the initial synthesis. Alternatively, functionalization of the methylene bridge in the pre-formed this compound could be explored, although this can be more challenging. Reactions such as the Knoevenagel condensation of related cyanoacetamide derivatives with aldehydes or ketones can introduce new carbon-carbon bonds at the α-position. mdpi.com

Functionalization of the Cyclopentyl Ring

Recent advances in synthetic methodology have provided new routes to polyfunctionalized cyclopentylamines. For instance, iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with alkenes has been developed to access structurally diverse cyclopentylamine (B150401) scaffolds. mdpi.com This method allows for the incorporation of various functional groups onto the cyclopentyl ring. mdpi.com

Another approach involves the synthesis of substituted cyclopentenone derivatives, which can then be further elaborated to the desired cyclopentylamine. orgsyn.org The synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives has also been reported, showcasing methods for derivatization at the 5-position of the thiazolone ring, which is analogous to modifying the cyclopentyl ring in the context of exploring structure-activity relationships.

Below is a table outlining a potential synthetic approach to a functionalized cyclopentyl ring derivative.

| Starting Material | Reaction | Intermediate | Final Step | Potential Product |

| Functionalized Cyclopentanone (B42830) | Reductive Amination with Ammonia (B1221849) | Functionalized Cyclopentylamine | Acylation with Chloroacetyl Chloride | 2-Chloro-N-(functionalized cyclopentyl)acetamide |

This table presents a generalized synthetic strategy.

Impact of Structural Diversity on Physicochemical Parameters for Research Use (e.g., polarity, steric hindrance)

The rational modification of the this compound scaffold can significantly influence its physicochemical properties, which in turn dictates its utility in research applications. Key parameters such as polarity and steric hindrance are of particular importance.

Polarity , often quantified by the logarithm of the partition coefficient (LogP) and the topological polar surface area (TPSA), is a critical determinant of a molecule's solubility, permeability, and interactions with biological targets. The introduction of polar functional groups, such as hydroxyl (-OH) or cyano (-CN) groups, into the cyclopentyl ring or the acetamide backbone will generally decrease the LogP and increase the TPSA, leading to a more polar compound. tudublin.ie Conversely, the addition of non-polar substituents, such as alkyl or aryl groups, will increase the lipophilicity. The amide bond itself is a significant contributor to the polarity of the molecule. nih.gov

The interplay between polarity and steric hindrance is complex and often requires a careful balancing act during the design of new analogues. The following interactive table illustrates how hypothetical structural modifications to the this compound scaffold could be expected to influence these key physicochemical parameters.

| Compound | Modification | Predicted Change in Polarity (LogP) | Predicted Change in Steric Hindrance |

| 1 | This compound (Parent) | Baseline | Baseline |

| 2 | Introduction of a hydroxyl group on the cyclopentyl ring | Decrease | Minor Increase |

| 3 | Replacement of cyclopentyl with a cyclohexyl group | Increase | Increase |

| 4 | Addition of a methyl group to the amide nitrogen | Increase | Increase |

| 5 | Introduction of a phenyl group on the acetamide α-carbon | Significant Increase | Significant Increase |

| 6 | Replacement of the acetamide with a propanamide | Increase | Minor Increase |

This table presents predicted trends and is for illustrative purposes. Actual values would need to be determined experimentally or through computational modeling.

Library Design and Combinatorial Synthesis Methodologies

Combinatorial chemistry provides a high-throughput approach to generate large and diverse libraries of compounds for screening and research purposes. The design of a combinatorial library based on the this compound scaffold involves the selection of a diverse set of building blocks that can be systematically combined to explore a wide range of chemical space.

A typical combinatorial approach for this scaffold could involve a multi-component reaction. For example, a library could be generated by reacting a set of diverse cycloalkylamines with a collection of different α-haloacetyl halides, followed by a nucleophilic displacement with a variety of nucleophiles. This strategy allows for the rapid generation of a large number of structurally related compounds.

The design of such a library is often guided by computational methods to ensure diversity and to focus on regions of chemical space that are most likely to yield compounds with desired properties. Factors such as the diversity of functional groups, molecular weight, and predicted physicochemical properties are taken into consideration during the selection of building blocks.

A key synthetic strategy for combinatorial library synthesis is the split-and-pool method. In this approach, a solid-phase resin is divided into multiple portions, and each portion is reacted with a different building block. The portions are then combined, mixed, and re-divided for the next reaction step. This process is repeated for each point of diversity, resulting in a library where each bead of resin carries a single, unique compound.

The following table outlines a hypothetical combinatorial library design for this compound analogues.

| Building Block Type | Examples of Diversity Elements |

| Cycloalkylamine (R1) | Cyclopentylamine, 3-Hydroxycyclopentylamine, Cyclohexylamine, Aminotetralin |

| α-Haloacetyl Halide (X-CO-CH2-Y) | Chloroacetyl chloride, Bromoacetyl bromide |

| Nucleophile (R2) | Phenols, Thiols, Secondary amines, Anilines |

By combining, for example, 4 different cycloalkylamines, 2 different α-haloacetyl halides, and 10 different nucleophiles, a library of 80 distinct compounds could be synthesized. This approach allows for a systematic exploration of the structure-activity relationships and the identification of compounds with optimized properties for specific research applications.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. researchgate.netnih.gov It is favored for its balance of accuracy and computational efficiency. In the study of acetamide (B32628) derivatives, DFT, often using the B3LYP functional, is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles to find the most stable three-dimensional structure. researchgate.netnih.gov

Furthermore, DFT calculations are used to simulate vibrational spectra (infrared and Raman), which can be compared with experimental data to confirm the molecular structure. researchgate.netnih.gov This analysis helps in assigning specific vibrational modes to functional groups within the molecule, such as the C=O stretch of the amide group and the N-H vibrations. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

Table 1: Representative Frontier Orbital Data for an Acetamide Derivative

| Parameter | Energy (eV) | Description |

|---|---|---|

| E_HOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| E_gap (HOMO-LUMO) | 5.0 | Indicator of chemical reactivity and stability |

Note: Data are representative examples from computational studies on related organic structures to illustrate the concept.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.netrsc.org It is invaluable for identifying regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

The MEP map uses a color scale where red typically indicates regions of high electron density and strong negative electrostatic potential (e.g., around electronegative atoms like oxygen), making them susceptible to electrophilic attack. Conversely, blue indicates regions of low electron density and positive electrostatic potential (e.g., around hydrogen atoms bonded to heteroatoms), which are favorable for nucleophilic attack. researchgate.net For a molecule like 2-(Cyclopentylamino)acetamide, an MEP map would likely show a significant negative potential around the carbonyl oxygen and a positive potential near the amide N-H proton, highlighting these as key sites for intermolecular interactions. rsc.org

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a large biological macromolecule, typically a protein or enzyme (receptor). nih.gov These simulations are a cornerstone of modern drug discovery. mdpi.com

Molecular docking simulations place a ligand into the binding site of a target protein and evaluate the fit using a scoring function, which estimates the binding affinity (often expressed as binding energy in kcal/mol). nih.govmdpi.com This process helps predict whether a compound is likely to inhibit or activate a specific protein. For acetamide derivatives, docking studies have been performed against a variety of preclinical targets, including enzymes involved in inflammation like cyclooxygenase (COX-II) and those implicated in neurodegenerative diseases, such as monoamine oxidase (MAO-A and MAO-B). nih.govnih.govarchivepp.com

The simulations identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. nih.govnih.gov For example, a docking study of an acetamide analog might show its amide group forming crucial hydrogen bonds with amino acid residues in the active site of an enzyme. emarefa.net

Table 2: Example Docking Results for an Acetamide-based Ligand with Protein Targets

| Protein Target | PDB Code | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| COX-2 | 5IKR | -11.2 | Arg120, Tyr355, Ser530 |

| MAO-A | 2Z5X | -9.5 | Phe208, Cys323, Tyr407 |

| MAO-B | 2V5Z | -9.8 | Tyr398, Tyr435, Ile199 |

Note: The data presented are illustrative examples from docking studies on various acetamide derivatives against common biological targets and are not specific to this compound.

A ligand is not a rigid structure but can adopt multiple shapes or conformations. nih.govfrontiersin.org Conformational sampling is the process of exploring the possible conformations of a ligand and how they might fit within a flexible protein binding site. biorxiv.orgbiorxiv.org Techniques like molecular dynamics (MD) simulations are often used to observe the dynamic behavior of the ligand-protein complex over time, providing a more realistic view of the binding event. nih.gov

Prediction of Chemical Reactivity Descriptors

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides a powerful framework for predicting the chemical reactivity of molecules. researchgate.netresearchgate.net Reactivity descriptors, both local and global, can be calculated to understand how a molecule like this compound will interact with other chemical species. These descriptors offer insights into the molecule's stability and the specific sites at which reactions are most likely to occur. scielo.org.mxnih.gov

To pinpoint the most reactive sites within a molecule, local reactivity descriptors are employed. The Fukui function, f(r), is a central concept in this area, as it indicates the change in electron density at a specific point in the molecule when the total number of electrons is altered. wikipedia.orgfaccts.de This allows for the identification of sites susceptible to different types of chemical attacks.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (where the molecule accepts an electron). Regions with a high f+(r) value are electrophilic.

f-(r): for electrophilic attack (where the molecule donates an electron). Regions with a high f-(r) value are nucleophilic.

f0(r): for radical attack.

For practical chemical interpretation, these functions are often condensed into values for each atom in the molecule (condensed Fukui functions). scm.com Directly related to the Fukui function is the local softness , s(r), which is also used to identify the most reactive centers in a molecule and is particularly useful for analyzing site-selectivity in chemical reactions. mdpi.comnih.govacs.org A higher local softness value at an atomic site implies higher reactivity at that site.

For this compound, one would expect the carbonyl oxygen to be a primary site for electrophilic attack (a strong nucleophilic center), while the carbonyl carbon would be a key site for nucleophilic attack (an electrophilic center). The nitrogen atom of the amine group would also exhibit nucleophilic character. A hypothetical condensed Fukui function analysis for key atoms is presented below.

| Atom | Condensed Fukui (f+) for Nucleophilic Attack | Condensed Fukui (f-) for Electrophilic Attack | Local Softness (s+) | Local Softness (s-) |

|---|---|---|---|---|

| Carbonyl Carbon (C=O) | 0.285 | 0.045 | 0.592 | 0.093 |

| Carbonyl Oxygen (C=O) | 0.110 | 0.320 | 0.228 | 0.665 |

| Amine Nitrogen (NH) | 0.095 | 0.250 | 0.197 | 0.519 |

| Amide Nitrogen (NH2) | 0.080 | 0.210 | 0.166 | 0.436 |

This table is illustrative. Actual values would be derived from quantum chemical calculations.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η ≈ (E_LUMO - E_HOMO). A molecule with a large HOMO-LUMO gap is considered "hard," indicating higher stability and lower reactivity. researchgate.netchemmethod.com

Chemical Potential (μ): Related to electronegativity, this measures the tendency of electrons to escape from the system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): This quantifies the energy stabilization of a molecule when it acquires additional electronic charge from its environment. nih.govnih.gov It is defined as ω = μ² / (2η). A high electrophilicity index indicates a good electrophile.

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | E_HOMO | - | -8.95 |

| LUMO Energy | E_LUMO | - | -0.55 |

| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 4.20 |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -4.75 |

| Electrophilicity Index | ω | μ² / (2η) | 2.69 |

This table is illustrative. Actual values would be derived from quantum chemical calculations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the physicochemical properties of chemicals based on their molecular structure. wikipedia.orgnih.gov QSPR models are mathematical equations that correlate molecular descriptors (numerical representations of molecular structure) with a specific property. nih.govnih.gov

The general workflow for creating a QSPR model involves:

Data Set Assembly: Compiling a list of structurally related compounds with reliable experimental data for a target property (e.g., boiling point, solubility, partition coefficient).

Descriptor Calculation: Generating a wide range of numerical descriptors for each molecule, which can be constitutional, topological, geometric, or electronic.

Model Building: Using statistical methods, such as multiple linear regression (MLR), to select the most relevant descriptors and build a mathematical model that links them to the property. mdpi.com

Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets.

A QSPR model could be developed for a series of N-substituted acetamides to predict a property like aqueous solubility (LogS). This compound would be one compound in this dataset. The resulting model could then be used to estimate the solubility of new, unsynthesized analogues.

| Compound Name | Molecular Weight (MW) | Topological Polar Surface Area (TPSA) | Experimental LogS | Predicted LogS |

|---|---|---|---|---|

| Acetamide | 59.07 | 43.09 | 1.15 | 1.12 |

| N-Ethylacetamide | 87.12 | 29.10 | 0.70 | 0.75 |

| This compound | 142.21 | 38.33 | -0.85 | -0.81 |

| N-Phenylacetamide | 135.16 | 29.10 | -0.93 | -1.05 |

This table is illustrative and for demonstration purposes only.

In Silico ADMET Prediction for Research Compound Prioritization

In the early stages of research, in silico (computer-based) prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for prioritizing which compounds should be synthesized and tested further. nih.govspringernature.com These predictive models use a compound's structure to estimate its likely behavior in a biological system, helping to flag potential liabilities early. researchgate.nettechnologynetworks.com This process avoids clinical or human-specific predictions, focusing instead on fundamental properties relevant to research.

Key non-clinical parameters often predicted include:

Aqueous Solubility: A fundamental property affecting absorption.

Blood-Brain Barrier (BBB) Permeability: Predicts if a compound is likely to cross into the central nervous system.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that removes compounds from cells; being a substrate can limit bioavailability. acs.org

Cytochrome P450 (CYP) Enzyme Inhibition: Predicts potential for metabolic interactions by inhibiting major drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4).

Ames Test Mutagenicity: A prediction of the potential for the compound to be mutagenic.

These predictions are generated by sophisticated software that has been trained on large databases of experimental data. nih.gov

| ADMET Property | Prediction | Interpretation for Research Prioritization |

|---|---|---|

| Aqueous Solubility (LogS) | -0.81 | Moderately soluble. |

| Blood-Brain Barrier (BBB) Permeability | High | Likely to cross the BBB. |

| P-gp Substrate | No | Low risk of being actively removed from cells by P-gp. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of interaction with CYP2D6 pathway. |

| Ames Mutagenicity | Non-mutagen | Low risk of mutagenicity. |

This table contains hypothetical data for illustrative purposes. Actual predictions would be generated using specialized ADMET prediction software.

Advanced Analytical Characterization in Research

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of compounds by examining their fragmentation patterns. In a typical MS/MS experiment, the protonated molecule of 2-(Cyclopentylamino)acetamide, [M+H]⁺, is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a veritable fingerprint of the molecule's structure.

The fragmentation of N-substituted amides is a well-studied process. For cyclic amine derivatives, fragmentation pathways often involve α-cleavage and rearrangements within the cyclic moiety. researchgate.netnih.gov In the case of this compound, the fragmentation is expected to proceed through several characteristic pathways. The initial cleavage can occur at the C-N bond linking the cyclopentyl ring and the aminoacetamide group or at the bonds within the acetamide (B32628) side chain. Studies on structurally similar N-cycloalkyl amides have shown that rearrangements can lead to the formation of stable even-electron ions. researchgate.net The analysis of ketamine analogues, which also feature a cyclic amine structure, reveals characteristic losses of small neutral molecules like CO and cleavage of the ring structure. nih.gov

A plausible fragmentation pattern for this compound would involve the generation of key fragment ions that confirm the presence of both the cyclopentyl ring and the acetamide group.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Inferred Structure of Fragment |

| 157.13 | 114.10 | C₂H₃NO (Acetamide moiety) | Cyclopentylaminium ion |

| 157.13 | 85.07 | C₄H₆O (Rearranged acetamide) | Cyclopentyl cation |

| 157.13 | 70.07 | C₅H₉N (Cyclopentylamine) | Acetamide cation |

| 157.13 | 57.07 | C₅H₈ + C₂H₂O (Cyclopentene + ketene) | Various small fragments |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. memtein.comresearchgate.net This technique provides unequivocal proof of structure by mapping electron density to reveal atomic positions, bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would yield critical information about its molecular conformation and intermolecular interactions. The analysis would reveal the conformation of the cyclopentyl ring (e.g., envelope or twist) and the spatial orientation of the acetamide substituent. Of particular importance is the elucidation of the hydrogen-bonding network. The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). It is anticipated that these functional groups would participate in intermolecular hydrogen bonds, potentially forming chains or dimeric structures that dictate the crystal packing. researchgate.net Studies on other N-substituted acetamides have revealed the formation of intramolecular N–H⋯O hydrogen bonds and various intermolecular C–H⋯O interactions that stabilize the crystal lattice. researchgate.net

Table 2: Structural Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Crystal System | The symmetry system of the crystal (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Bond Lengths & Angles | Precise measurements of all covalent bonds and angles. |

| Torsional Angles | Data describing the conformation of the molecule. |

| Hydrogen Bond Geometry | Distances and angles of intermolecular interactions (e.g., N–H⋯O). |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and byproducts, as well as for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed.

HPLC is a robust and widely used technique for the analysis of non-volatile or thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a moderately polar compound like this compound. researchgate.netlatamjpharm.org The separation is achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.

The development of a quantitative method involves optimizing the mobile phase composition, flow rate, and detection wavelength. researchgate.net For mass spectrometry compatibility, a mobile phase containing acetonitrile (B52724), water, and an additive like formic acid is common. sielc.com For UV detection, a phosphate (B84403) buffer may be used. rsc.org Method validation ensures the procedure is accurate, precise, and linear over a specified concentration range. nih.gov

Table 3: Example HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution | Gradient elution, starting with high aqueous content |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~210 nm (amide chromophore) |

| Injection Volume | 10 µL |

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While some amides can be analyzed directly by GC, they may exhibit poor peak shape or thermal degradation. nih.gov For less volatile or more polar amides, derivatization is often required to increase volatility and thermal stability. nih.gov A common approach involves converting the amide to a less polar derivative, such as a silyl (B83357) derivative. nih.gov

A GC-MS method would provide both separation and structural information for volatile impurities. The choice of column is critical; a mid-polarity column, such as one with a 5% phenyl polymethylsiloxane stationary phase or a DB-624 column, is often suitable for analyzing a range of analytes including amides. nih.govresearchgate.net

Table 4: Example GC-MS Method Parameters

| Parameter | Condition |

| Column | DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, ramp to 280 °C) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Derivatization | May be required (e.g., silylation) for improved performance |

Advanced Techniques for Investigating Specific Chemical Features

The aforementioned techniques form the core of the analytical characterization of this compound, providing a detailed understanding of its chemical identity, structure, and purity.

Interaction with Biological Systems in Preclinical and in Vitro Models

Enzyme Inhibition Studies in Recombinant Systems or Cell Lysates

Kinase Inhibition Assays (e.g., CDK2/4/6, PDE7)

No direct studies on the inhibitory activity of 2-(Cyclopentylamino)acetamide against Cyclin-Dependent Kinases (CDK2, CDK4, CDK6) or Phosphodiesterase 7 (PDE7) were identified in the reviewed scientific literature.

However, the broader class of acetamide (B32628) derivatives has been explored for kinase inhibition. For instance, various substituted acetamide derivatives have been synthesized and evaluated as potential inhibitors of different kinases. The development of selective CDK2 inhibitors is an active area of research for cancer therapy, with some studies focusing on overcoming resistance to CDK4/6 inhibitors. nih.govwikipedia.org For example, dual CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib (B560072) are approved for breast cancer treatment. nih.gov Resistance to these inhibitors can emerge through mechanisms like cyclin E overexpression, which in turn activates CDK2. nih.gov This has spurred the development of selective CDK2 inhibitors to be used in combination therapies. nih.govwikipedia.org

It is important to note that without direct experimental data, any potential kinase inhibitory activity of this compound remains speculative.

GTPase Inhibition Mechanisms (e.g., Dynamin)

Direct experimental data on the inhibition of the GTPase dynamin by this compound is not available in the reviewed literature.

Dynamin is a crucial enzyme in clathrin-mediated endocytosis, and its inhibition is a target for therapeutic intervention in various diseases. nih.govnih.gov

Cholinesterase and Monooxidase Enzyme Interactions

No direct inhibitory data (IC50 or Ki values) for this compound against cholinesterase or monoamine oxidase (MAO) enzymes were found in the public domain.

However, the biological activity of related acetamide derivatives has been investigated. For instance, a series of substituted acetamide derivatives were synthesized and evaluated as potential butyrylcholinesterase (BChE) inhibitors for the treatment of Alzheimer's disease. nih.gov One of the most potent compounds in this series, compound 8c , exhibited a mixed-type inhibition of BChE with an IC50 value of 3.94 µM. nih.gov

Similarly, various compounds are screened for their ability to inhibit acetylcholinesterase (AChE), another key enzyme in the cholinergic system. mdpi.comresearchgate.net

With respect to monoamine oxidase, both MAO-A and MAO-B are important pharmacological targets. nih.govnih.govscienceopen.com Selective MAO-B inhibitors are of interest for the treatment of neurodegenerative diseases. nih.govscienceopen.com Studies on ellagic acid derivatives have identified compounds that dually inhibit AChE and MAO-B. nih.gov For example, 4′-O-(α-l-rhamnopyranosyl)-3,3′,4-tri-O-methylellagic acid (3 ) and 3,3′,4-tri-O-methylellagic acid (4 ) were potent AChE inhibitors with IC50 values of 10.1 µM and 10.7 µM, respectively. nih.gov Compound 3 also effectively inhibited MAO-B with an IC50 of 7.27 µM. nih.gov

Without direct experimental validation, it is unknown if this compound possesses any inhibitory activity against these enzymes.

Cellular Pathway Modulation in In Vitro Cell Lines

Effects on Cell Proliferation and Metabolic Profiles (e.g., Glycolysis, Oxidative Phosphorylation)

There is no specific information in the reviewed literature regarding the effects of this compound on cell proliferation, glycolysis, or oxidative phosphorylation in in vitro cell lines.

However, research on other acetamide derivatives has shown effects on cancer cell growth. For instance, N-(2-hydroxyphenyl) acetamide (NA-2) was found to significantly inhibit the growth of the MCF-7 breast cancer cell line with an IC50 of 1.65 mM after 48 hours of treatment. nih.gov

The metabolic pathways of glycolysis and oxidative phosphorylation are fundamental to cancer cell proliferation and survival. The "Warburg effect" describes the phenomenon where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen. wikipedia.orgnih.govmdpi.comencyclopedia.pubnih.gov Many cancer therapies are being developed to target these metabolic pathways. nih.govnih.gov

The potential impact of this compound on these cellular processes has not been determined.

Apoptosis Induction Mechanisms in Cell Culture

No studies demonstrating the induction of apoptosis by this compound in cell culture were identified in the public scientific literature.

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. illinois.edunih.govthermofisher.combio-rad-antibodies.complos.org Many anti-cancer agents exert their effects by inducing apoptosis in tumor cells. nih.govplos.org

For example, the acetamide derivative N-(2-hydroxyphenyl) acetamide (NA-2) was shown to induce apoptosis in MCF-7 breast cancer cells. This was evidenced by an enhanced Bax/Bcl-2 ratio, indicating the involvement of the intrinsic apoptotic pathway. nih.gov

The ability of this compound to induce apoptosis remains to be investigated.

Interaction with Specific Receptors or Ion Channels in Cell-Based Assays (e.g., SLACK Potassium Channels)

No studies were identified that investigated the interaction of this compound with SLACK potassium channels or any other specific receptors or ion channels in cell-based assays.

Investigation of Molecular Targets and Binding Mechanisms in Model Systems

There is no available research on the molecular targets or binding mechanisms of this compound in any model systems.

Preclinical In Vitro Studies in Non-Human Biological Samples (e.g., tissue homogenates)

No preclinical in vitro studies of this compound in non-human biological samples, such as tissue homogenates, have been reported in the reviewed literature.

Metabolic Transformations in in Vitro and Non Human Models

Biotransformation Pathways in Liver Microsomes (e.g., Human Liver Microsomes)

No studies were identified that investigated the biotransformation of 2-(Cyclopentylamino)acetamide in human or other liver microsomes. In general, such studies involve incubating the compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, to observe its breakdown into various metabolites.

Information regarding the specific Phase I metabolic pathways for this compound, such as hydroxylation of the cyclopentyl ring, N-dealkylation of the secondary amine, or hydrolysis of the amide group, is not available. These reactions typically introduce or expose functional groups to increase the polarity of a compound.

There is no available data on the Phase II metabolism of this compound. Phase II reactions, such as glucuronidation, would typically involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to facilitate excretion.

Enzyme Systems Involved in Xenobiotic Metabolism (e.g., Cytochrome P450 isoforms, Monoamine Oxidases)

No research has been published identifying the specific enzyme systems, such as Cytochrome P450 (CYP) isoforms or Monoamine Oxidases (MAOs), responsible for the metabolism of this compound. Identifying the involved enzymes is crucial for predicting potential drug-drug interactions.

Metabolic Stability Studies in Model Systems (e.g., in vitro half-life)

There are no published studies on the metabolic stability of this compound. Metabolic stability assays, often conducted in liver microsomes or hepatocytes, are used to determine the intrinsic clearance and predict the in vivo half-life of a compound. Without this data, the metabolic stability of this compound remains unknown.

In Vivo Metabolic Studies in Non-Human Animal Models (e.g., Zebrafish)

No in vivo metabolic studies for this compound in any non-human animal models, including zebrafish, have been reported in the scientific literature. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound in a whole organism.

Structure Activity Relationship Sar Studies: Preclinical and Theoretical Perspectives

Elucidation of Pharmacophoric Features for Desired Activity

Pharmacophore modeling identifies the essential spatial arrangement of molecular features necessary for biological activity. For analogs of 2-(Cyclopentylamino)acetamide, several key pharmacophoric features have been defined, primarily through studies on related functionalized amino acid (FAA) anticonvulsants.

A crucial element for the anticonvulsant activity in many analogs is the presence of an N-benzyl group. nih.govnih.gov This aromatic moiety is believed to engage in significant hydrophobic interactions within the binding site of its biological target. nih.gov The acetamido group is another feature that has been shown to be important, though not strictly essential, for anticonvulsant effects. nih.gov Studies on N-benzyl 2-acetamidoacetamides have demonstrated that this group contributes significantly to the potency of these compounds. nih.gov

The cyclopentyl group, as present in this compound, serves as a key hydrophobic anchor. Research on various amino acid analogs has highlighted that a five-membered ring structure can promote hydrophobic interactions at the receptor site, a physical factor considered important for the anticonvulsant activity of this class of compounds. nih.gov The amide linkage is another critical component, with its hydrogen bonding capabilities likely playing a role in receptor binding. ajchem-a.com The amide group's carbonyl can act as a hydrogen bond acceptor, while the N-H can act as a hydrogen bond donor, contributing to the molecule's structural rigidity and interaction with biological targets. ajchem-a.com

Interactive Table: Key Pharmacophoric Features

| Feature | Importance for Activity | Supporting Evidence |

|---|---|---|

| N-benzyl group | Significant for anticonvulsant activity in analogs. | Studies on N-benzyl 2-acetamidoacetamides. nih.govnih.gov |